1-(4-Methoxyphenoxy)-2-propanol

Descripción

BenchChem offers high-quality 1-(4-Methoxyphenoxy)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenoxy)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

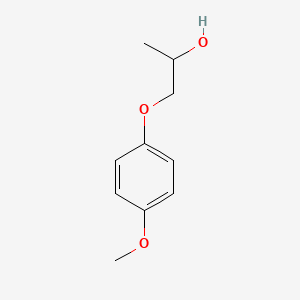

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJJZESAMSRBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444306 | |

| Record name | 1-(4-Methoxyphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42900-54-9 | |

| Record name | 1-(4-Methoxyphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"1-(4-Methoxyphenoxy)-2-propanol" synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of 1-(4-Methoxyphenoxy)-2-propanol

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxyphenoxy)-2-propanol, a significant chemical intermediate. The document details its physicochemical properties, outlines a robust and widely-used synthesis protocol based on the Williamson ether synthesis, explains the underlying reaction mechanism, and discusses methods for its characterization. Furthermore, it touches upon its applications and critical safety protocols for handling. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

1-(4-Methoxyphenoxy)-2-propanol is an aromatic ether alcohol. Its identity is established by various nomenclature and registry numbers.

Systematic Identifiers:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Powder to crystal | [3] |

| Melting Point | 63 °C | [3] |

| Boiling Point | 140 °C / 8 mmHg | [3] |

| Density (Predicted) | 1.082 g/cm³ | [3] |

| pKa (Predicted) | 14.21 | [3] |

Synthesis of 1-(4-Methoxyphenoxy)-2-propanol

The most common and efficient method for synthesizing 1-(4-Methoxyphenoxy)-2-propanol is a variation of the Williamson ether synthesis . This specific route involves the base-catalyzed ring-opening of propylene oxide by 4-methoxyphenol.[4][5][6]

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution (Sɴ2) mechanism. The process can be broken down into two primary steps:

-

Deprotonation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the hydroxyl group of 4-methoxyphenol. This creates a highly nucleophilic 4-methoxyphenoxide anion. The acidity of the phenolic proton makes this a rapid and favorable acid-base reaction.

-

Nucleophilic Attack: The newly formed 4-methoxyphenoxide anion attacks one of the carbon atoms of the propylene oxide (an epoxide). In this Sɴ2 reaction, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (the terminal CH₂ group).[7][8] This "anti-Markovnikov" regioselectivity is characteristic of base-catalyzed epoxide ring-opening and leads to the formation of a secondary alcohol.

-

Protonation: The resulting alkoxide intermediate is protonated during the workup step (e.g., by adding water or a dilute acid) to yield the final product, 1-(4-Methoxyphenoxy)-2-propanol.

Caption: Reaction mechanism for the synthesis of 1-(4-Methoxyphenoxy)-2-propanol.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

4-Methoxyphenol

-

Propylene Oxide

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Solvent (e.g., Methanol, Ethanol, or water)[6]

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution for neutralization

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Operate within a fume hood.

-

Dissolution: Dissolve 4-methoxyphenol and sodium hydroxide (1.0-1.2 molar equivalents) in the chosen solvent (e.g., methanol) in the flask. Stir until all solids have dissolved. The formation of the sodium 4-methoxyphenoxide salt may be observed.

-

Addition of Epoxide: Add propylene oxide (1.0-1.5 molar equivalents) to the dropping funnel. Add it dropwise to the stirred solution in the flask over 30-60 minutes. The reaction is exothermic; maintain the temperature between 20-70 °C using a water bath if necessary.[6]

-

Reaction: After the addition is complete, heat the mixture to reflux (temperature depends on the solvent) and maintain for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with dilute HCl until the pH is approximately 7.

-

Workup - Solvent Removal: Remove the bulk of the organic solvent (e.g., methanol) using a rotary evaporator.

-

Workup - Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Remove the extraction solvent via rotary evaporation to yield the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a high-purity crystalline solid.

Synthesis Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification.

Spectroscopic Analysis and Characterization

To confirm the successful synthesis and purity of 1-(4-Methoxyphenoxy)-2-propanol, several spectroscopic techniques are essential.[9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environments. Expected signals include:

-

A singlet around 3.7-3.8 ppm for the three methoxy (-OCH₃) protons.

-

A multiplet (typically a doublet of doublets) for the aromatic protons on the benzene ring, usually in the 6.8-7.0 ppm region.

-

Signals corresponding to the propanol chain: a doublet for the terminal methyl (-CH₃) group, and multiplets for the -CH₂O-, -CH(OH)-, and the hydroxyl (-OH) protons. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies all unique carbon atoms in the molecule. One would expect to see 10 distinct signals corresponding to the 10 carbon atoms in the structure.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[10] Key expected absorption bands include:

-

A broad, strong band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group.

-

Strong bands in the 1050-1250 cm⁻¹ region corresponding to the C-O stretching of the ether and alcohol groups.

-

Bands around 1500-1600 cm⁻¹ for the aromatic C=C bond stretching.

-

Sharp bands around 2850-3000 cm⁻¹ for the C-H stretching of alkyl and aromatic groups.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 182.22. Analysis of the fragmentation pattern can further corroborate the proposed structure.

Applications and Significance

Phenoxy propanolamine derivatives are a cornerstone of many beta-blocker pharmaceuticals used to manage cardiovascular diseases. 1-(4-Methoxyphenoxy)-2-propanol serves as a key precursor for such molecules. Its structure contains the essential pharmacophore that, with further modification (e.g., amination of the C2 position), can be converted into biologically active compounds.

Beyond pharmaceuticals, its structure makes it a versatile building block in organic synthesis for agrochemicals and specialty materials.[6][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(4-Methoxyphenoxy)-2-propanol should always be consulted, general precautions based on similar chemicals like 1-methoxy-2-propanol are warranted.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Fire Safety: Keep away from heat, sparks, and open flames. The reactant propylene oxide and many solvents are highly flammable.[15] Ensure all equipment is properly grounded to prevent static discharge.[13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. 1-(4-Methoxyphenoxy)-2-propanol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 1-Methoxy-2-propanol. Available from: [Link]

-

PENTA. 1-methoxy-2-propanol - SAFETY DATA SHEET. Available from: [Link]

-

ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Available from: [Link]

- Google Patents. Preparation method of intermediate for synthesizing anise camphor.

-

Chegg. Williamson Ether Synthesis Problem. Available from: [Link]

-

Chemistry LibreTexts. The Williamson Ether Synthesis. Available from: [Link]

-

Da Vinci Laboratory Solutions. 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]-propane, CAS 59440-90-3. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information: Analytical Methods. Available from: [Link]

-

LookChem. Propane,1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]- CAS NO.59440-90-3. Available from: [Link]

- Google Patents. Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

- Google Patents. Production of alcoholic derivative and method for separating and obtaining the same.

-

Ataman Kimya. METHOXYPROPANOL. Available from: [Link]

-

Sydney Solvents. Methoxy Propanol - Features, Uses and Hazards. Available from: [Link]

-

graduation.escoffier.edu. Williamson Ether Synthesis Mechanism. Available from: [Link]

-

ResearchGate. Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. Available from: [Link]

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. NMR-spectroscopic analysis of mixtures: from structure to function. Available from: [Link]

-

Sumitomo Chemical. Development of New Propylene Oxide Process. Available from: [Link]

- Google Patents. Production of 4-methoxyphenol.

Sources

- 1. 1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-METHOXYPHENOXY)-2-PROPANOL CAS#: 42900-54-9 [amp.chemicalbook.com]

- 3. 1-(4-METHOXYPHENOXY)-2-PROPANOL CAS#: 42900-54-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]

- 6. JPH0334951A - Production of alcoholic derivative and method for separating and obtaining the same - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Page loading... [guidechem.com]

- 12. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. bigcomm.ktecdirect.com [bigcomm.ktecdirect.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to 1-(4-Methoxyphenoxy)-2-propanol (CAS: 42900-54-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(4-Methoxyphenoxy)-2-propanol, a chemical compound with potential applications in various scientific domains. This document moves beyond a simple recitation of facts to offer insights into its chemical characteristics, plausible synthesis and analytical methodologies, and a forward-looking perspective on its potential biological significance.

Core Chemical Identity and Physicochemical Properties

1-(4-Methoxyphenoxy)-2-propanol, identified by the CAS number 42900-54-9, is an organic molecule featuring a unique combination of ether and alcohol functional groups.[1] Its structure, characterized by a methoxy group and a phenoxy group attached to a propanol backbone, imparts a balance of moderate hydrophilicity and lipophilicity.[1] This amphiphilic nature suggests its potential utility as a solvent, emulsifier, or a key intermediate in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of 1-(4-Methoxyphenoxy)-2-propanol

| Property | Value | Source |

| CAS Number | 42900-54-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| IUPAC Name | 1-(4-methoxyphenoxy)propan-2-ol | [2] |

| Synonyms | Methoxyphenoxypropanol, 4-(2-Hydroxypropoxy)anisole | [1][3] |

| Appearance | White to almost white powder or crystal; Colorless to pale yellow liquid | [1] |

| Melting Point | 63 °C | [4] |

| Boiling Point | 140 °C at 8 mmHg | [4] |

| Density | 1.082±0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.21±0.20 (Predicted) | [4] |

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Pathway

The most logical approach involves the reaction of 4-methoxyphenol (also known as mequinol) with a propylene oxide equivalent in the presence of a base. This reaction directly forms the desired ether linkage and the secondary alcohol.

Caption: Proposed Williamson ether synthesis of 1-(4-Methoxyphenoxy)-2-propanol.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a guideline and requires optimization for yield and purity.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Charge the flask with 4-methoxyphenol and a suitable solvent such as dioxane or N-methylpyrrolidone.[5]

-

Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenolic hydroxyl group.[5]

-

Propylene Oxide Addition: Slowly add propylene oxide to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a safe temperature.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5]

-

Workup: Cool the reaction mixture and neutralize any excess base with a dilute acid. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(4-Methoxyphenoxy)-2-propanol.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantifying 1-(4-Methoxyphenoxy)-2-propanol in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-(4-Methoxyphenoxy)-2-propanol.

Caption: A typical workflow for the GC-MS analysis of 1-(4-Methoxyphenoxy)-2-propanol.

Table 2: Proposed GC-MS Parameters

| Parameter | Recommended Condition | Rationale |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation for a wide range of organic compounds. |

| Injector Temperature | 250 °C | Ensures efficient volatilization of the analyte. |

| Oven Program | Initial 80 °C (2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A starting point for method development, allowing for elution of the analyte in a reasonable time with good peak shape. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert and provides good chromatographic efficiency. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Mass Range | 40-450 amu | Covers the expected mass of the molecular ion and its fragments. |

The mass spectrum of 1-(4-Methoxyphenoxy)-2-propanol is expected to show a molecular ion peak at m/z 182, with characteristic fragmentation patterns corresponding to the loss of the propanol side chain and cleavage of the ether bonds.

High-Performance Liquid Chromatography (HPLC)

For non-volatile samples or for purity analysis, reversed-phase HPLC with UV detection is a suitable alternative.

Table 3: Proposed HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Standard for the separation of moderately polar organic molecules. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | A common and effective mobile phase system for reversed-phase chromatography. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Detection | UV at ~275 nm | The methoxyphenoxy group is expected to have a UV absorbance maximum in this region. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

Potential Biological Activity and Research Applications: An Exploratory Outlook

Direct studies on the biological effects of 1-(4-Methoxyphenoxy)-2-propanol are currently lacking in the public domain. However, by examining its structural motifs, we can hypothesize potential areas for future investigation.

Insights from Structurally Related Compounds

-

o-Methoxyphenols: This class of compounds, which includes structures like eugenol and ferulic acid, is known for its antioxidant and anti-inflammatory properties.[6][7][8] The methoxy group in the ortho position to the phenolic hydroxyl (in the precursor, 4-methoxyphenol) can influence the radical scavenging ability. It is plausible that 1-(4-Methoxyphenoxy)-2-propanol or its metabolites could exhibit similar activities.

-

Propanolamines: The propanolamine backbone is a common feature in many beta-blocker drugs. While 1-(4-Methoxyphenoxy)-2-propanol is not a propanolamine, its structural similarity warrants investigation into its potential cardiovascular effects.

-

Methocarbamol: This muscle relaxant is a carbamate derivative of guaifenesin, which has a similar 3-(2-methoxyphenoxy)propane-1,2-diol structure.[9] This suggests that derivatives of 1-(4-Methoxyphenoxy)-2-propanol could be explored for their potential as central nervous system agents.

Potential as a Drug Discovery Scaffold

The presence of both a hydroxyl and an ether group provides two reactive sites for further chemical modification. This makes 1-(4-Methoxyphenoxy)-2-propanol a potentially valuable building block for the synthesis of new chemical entities with diverse pharmacological profiles.

Caption: Hypothesized research avenues for 1-(4-Methoxyphenoxy)-2-propanol.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 1-(4-Methoxyphenoxy)-2-propanol is not widely available, data from structurally related compounds, such as 2-methoxypropanol-1, suggest that it should be handled with care. Potential hazards may include skin and eye irritation, and possible developmental toxicity.[10]

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

1-(4-Methoxyphenoxy)-2-propanol is a chemical entity with a well-defined structure but a largely unexplored potential. This guide has provided a framework for its synthesis, analysis, and a rationale for its potential biological investigation. For researchers and drug development professionals, this compound represents an opportunity for novel discovery. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed and validated synthesis protocol and comprehensive spectral data (NMR, IR, and high-resolution MS).

-

Biological Screening: A thorough investigation of its biological activities, including antioxidant, anti-inflammatory, and CNS effects.

-

Toxicological Evaluation: A comprehensive toxicological assessment to establish a clear safety profile.

The exploration of such under-characterized molecules is a critical endeavor in the continuous quest for new scientific knowledge and therapeutic agents.

References

-

PubChem. 1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941. [Link]

-

PureSynth. 1-(4-Methoxyphenoxy)-2-Propanol 98.0%(GC). [Link]

- Google Patents.

-

WIPO Patentscope. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol. [Link]

-

PubChem. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145. [Link]

-

ScienceDirect. Chiral Drug Separation. [Link]

-

PubMed. Dimerization, ROS formation, and biological activity of o-methoxyphenols. [Link]

-

University of Valladolid. Chiral-achiral-separation-ten-flavanones.pdf. [Link]

-

Publisso. 2‐Methoxypropanol‐1. [Link]

-

Wikipedia. Methocarbamol. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]

-

PubMed. Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. [Link]

-

Wikipedia. Methocarbamol. [Link]

- Google Patents. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.

-

NIST WebBook. 2-Propanol, 1-methoxy-. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

-

PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

NIH. Inhibitors of the PAR-2 Signaling Pathway May Treat Pain and Inflammation. [Link]

-

ResearchGate. Investigatons on the subchronic toxicity of 2-methoxypropanol-1 (acetate) in rats. [Link]

-

Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

PubChem. 1-(p-Methoxyphenyl)-2-propanone | C10H12O2 | CID 31231. [Link]

- Google Patents.

-

MDPI. Biological Properties and Prospects for the Application of Eugenol—A Review. [Link]

-

PubChem. 2-Methoxy-1-propanol | C4H10O2 | CID 14846. [Link]

Sources

- 1. Synthesis routes of (s)-1-(4-Phenoxyphenoxy)-2-propanol [benchchem.com]

- 2. 1-(4-Phenoxyphenoxy)-2-propanol synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]

- 5. CN1267422C - Preparation method of pyriproxyfen - Google Patents [patents.google.com]

- 6. Dimerization, ROS formation, and biological activity of o-methoxyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Methocarbamol - Wikipedia [en.wikipedia.org]

- 10. series.publisso.de [series.publisso.de]

physical and chemical properties of "1-(4-Methoxyphenoxy)-2-propanol"

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenoxy)-2-propanol

Introduction

1-(4-Methoxyphenoxy)-2-propanol (CAS No. 42900-54-9) is a functionalized aromatic alcohol and ether.[1][2][3] Its structure, incorporating a hydrophilic alcohol group and a more lipophilic methoxyphenyl ether moiety, imparts a balance of properties that make it a compound of interest in various chemical and pharmaceutical research domains. As an intermediate or a structural motif in drug discovery, understanding its core physical and chemical characteristics is paramount for predicting its behavior, developing analytical methods, and designing synthetic pathways.

This guide provides a comprehensive overview of the essential properties of 1-(4-Methoxyphenoxy)-2-propanol, grounded in established data and presented with the practical insights required by researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical properties, spectroscopic signature, and the robust experimental protocols necessary for its characterization.

Part 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. These parameters influence everything from reaction kinetics to bioavailability.

Chemical Structure and Identifiers

The molecule consists of a propan-2-ol backbone where the hydroxyl group is at the C2 position, and a 4-methoxyphenoxy group is attached at the C1 position via an ether linkage.

-

IUPAC Name: 1-(4-methoxyphenoxy)propan-2-ol[3]

-

Synonyms: 4-(2-Hydroxypropoxy)anisole, Methoxyphenoxypropanol[1]

Caption: Chemical structure of 1-(4-Methoxyphenoxy)-2-propanol.

Core Physical and Computed Properties

The physical state and solubility are critical for handling, formulation, and reaction setup. The computed properties offer valuable insights into the molecule's potential pharmacokinetic behavior, particularly its membrane permeability and polarity, which are key considerations in drug development.

| Property | Value | Source |

| Appearance | White to almost white powder or crystal. | [1][2] |

| Melting Point | 62.0 to 66.0 °C | |

| Boiling Point | 140 °C at 8 mmHg | [1][2] |

| Density (Predicted) | 1.082 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 14.21 ± 0.20 | [1][2] |

| XLogP3-AA | 1.6 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bond Count | 4 | [4] |

The XLogP3 value of 1.6 suggests moderate lipophilicity.[3] Along with the single hydrogen bond donor and three acceptors, this compound aligns well with general parameters for oral bioavailability, such as Lipinski's Rule of Five, making its derivatives potentially interesting for pharmaceutical applications.

Part 2: Spectroscopic & Analytical Characterization

Spectroscopic analysis provides the definitive structural "fingerprint" of a molecule. A multi-technique approach is essential for unambiguous identification and purity assessment.

Caption: General analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, and the propanol chain. The aromatic protons on the para-substituted ring will likely appear as two doublets. The methoxy group will be a sharp singlet around 3.8 ppm. The protons on the propanol chain (CH, CH₂, CH₃) will exhibit characteristic splitting patterns (e.g., a doublet for the terminal methyl group) due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon environments.[3] This includes four distinct signals for the aromatic carbons (due to symmetry), a signal for the methoxy carbon, and three signals for the carbons in the propanol side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 1-(4-Methoxyphenoxy)-2-propanol, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (182.22).[3] Common fragmentation would involve cleavage of the ether bond or loss of water from the alcohol.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[3]

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol and methoxy groups will be observed just below 3000 cm⁻¹.

-

C-O Stretch: Strong absorption bands between 1000-1300 cm⁻¹ will correspond to the C-O stretching of the ether and the secondary alcohol.

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Part 3: Chemical Reactivity and Stability

The reactivity of 1-(4-Methoxyphenoxy)-2-propanol is primarily dictated by its secondary alcohol and ether functional groups.

-

Alcohol Reactivity: The secondary alcohol can undergo typical reactions such as oxidation to a ketone, esterification with carboxylic acids or acid chlorides, and conversion to an alkyl halide.

-

Ether Stability: The aryl ether linkage is generally stable but can be cleaved under harsh conditions, for instance, with strong acids like HBr or HI.

-

Stability and Storage: Like many ethers, this compound may have the potential to form explosive peroxides upon prolonged exposure to air and light. It is recommended to store the material in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources and strong oxidizing agents.[5][6]

Part 4: Experimental Protocols for Quality Assessment

To ensure the reliability of any research, the purity and identity of the starting materials must be rigorously confirmed. The following protocols describe self-validating systems for this purpose.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides not only the onset and peak melting temperatures but also the enthalpy of fusion (ΔHfus). A sharp, single melting peak is a strong indicator of high purity. Impurities typically cause melting point depression and peak broadening.

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C). The measured onset temperature should be within ±0.5 °C of the standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(4-Methoxyphenoxy)-2-propanol into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Record the heat flow versus temperature. Determine the onset temperature of melting and the peak maximum. The system is validated if the baseline is stable before and after the melting event.

Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A system suitability test is performed before analysis to ensure the chromatographic system is performing correctly, making the protocol self-validating.

Caption: Workflow for a self-validating HPLC purity analysis.

Methodology:

-

System: An HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: Water (HPLC Grade)

-

B: Acetonitrile (HPLC Grade)

-

-

Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute to 0.1 mg/mL with the mobile phase.

-

System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

-

Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Part 5: Safety and Handling

Professionals handling 1-(4-Methoxyphenoxy)-2-propanol should consult the full Safety Data Sheet (SDS). General precautions include:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.[7]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7] Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][6] Containers should be kept tightly closed.[8]

Conclusion

1-(4-Methoxyphenoxy)-2-propanol is a well-defined chemical entity with a distinct set of physical, chemical, and spectroscopic properties. Its moderate lipophilicity and hydrogen bonding capabilities make it an interesting scaffold for further chemical exploration. The data and protocols outlined in this guide provide the necessary foundation for researchers to confidently utilize this compound in their work, ensuring both the integrity of their results and the safety of their operations. A thorough characterization, using the multi-faceted approach described herein, is the first critical step in unlocking its potential in synthetic chemistry and drug development.

References

-

1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941. PubChem. [Link]

-

1-METHOXY-2-PROPANOL Safety Data Sheet. Sciencelab.com. [Link]

-

1-methoxy-2-propanol - SAFETY DATA SHEET. PENTA. [Link]

Sources

- 1. 1-(4-METHOXYPHENOXY)-2-PROPANOL CAS#: 42900-54-9 [amp.chemicalbook.com]

- 2. 1-(4-METHOXYPHENOXY)-2-PROPANOL CAS#: 42900-54-9 [chemicalbook.com]

- 3. 1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide to the Structural Isomers of 1-(4-Methoxyphenoxy)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the structural isomers of 1-(4-Methoxyphenoxy)-2-propanol. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required for the identification, separation, and characterization of these closely related chemical entities. The accurate differentiation of such isomers is a critical aspect of chemical synthesis, quality control, and pharmacological assessment, as even minor structural variations can lead to significant differences in chemical reactivity, physical properties, and biological activity.

The Isomeric Landscape of Methoxyphenoxy Propanols

1-(4-Methoxyphenoxy)-2-propanol, with the molecular formula C₁₀H₁₄O₃, presents a fascinating case study in structural isomerism.[1][2] Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, are a crucial consideration in chemical and pharmaceutical sciences. The structural diversity among isomers of 1-(4-Methoxyphenoxy)-2-propanol arises from two primary sources: the substitution pattern on the aromatic ring and the connectivity of the propanol side chain.

Positional Isomerism on the Phenyl Ring

The methoxy group (-OCH₃) can be located at three distinct positions on the phenyl ring relative to the propanoloxy substituent, giving rise to ortho, meta, and para isomers. These positional isomers often exhibit subtle differences in their physical and chemical properties due to variations in electronic effects and steric hindrance.

-

1-(4-Methoxyphenoxy)-2-propanol (para-isomer): The primary subject of this guide.

-

1-(2-Methoxyphenoxy)-2-propanol (ortho-isomer): A known structural variant.

-

1-(3-Methoxyphenoxy)-2-propanol (meta-isomer): Another documented isomer.[1][3]

Isomerism within the Propanol Side Chain

Beyond the aromatic ring, the arrangement of the ether linkage and the hydroxyl group on the three-carbon propanol chain introduces further isomeric possibilities. These are functional group isomers, where the connectivity of the atoms is different, leading to distinct chemical functionalities.

-

2-(4-Methoxyphenoxy)-1-propanol: In this isomer, the phenoxy group is attached to the second carbon of the propane chain, and the hydroxyl group is on the terminal carbon.

-

3-(4-Methoxyphenoxy)-1-propanol: Here, the ether linkage is at the terminal carbon, and the hydroxyl group is at the other end of the three-carbon chain.

-

1-(4-Methoxyphenyl)propan-2-ol: This isomer has a different carbon skeleton attachment, where the phenyl ring is directly bonded to the propane chain.[4][5]

The following diagram illustrates the primary structural isomers of 1-(4-Methoxyphenoxy)-2-propanol.

Caption: Key structural isomers of 1-(4-Methoxyphenoxy)-2-propanol.

Synthesis and the Inevitable Formation of Isomeric Mixtures

The synthesis of 1-(4-Methoxyphenoxy)-2-propanol typically involves the reaction of a substituted phenol with a propylene oxide derivative. A common synthetic route is the base-catalyzed reaction of 4-methoxyphenol with propylene oxide.[6] However, this reaction is not always perfectly regioselective. The nucleophilic attack of the phenoxide can occur at either of the two carbons of the epoxide ring, leading to the formation of a mixture of 1-(4-methoxyphenoxy)-2-propanol and 2-(4-methoxyphenoxy)-1-propanol.

The choice of catalyst and reaction conditions can influence the ratio of these isomers. For instance, basic catalysts tend to favor the formation of the secondary alcohol (1-phenoxy-2-propanol type) through attack at the less sterically hindered carbon of the propylene oxide.[7] Conversely, acidic catalysts can lead to a higher proportion of the primary alcohol isomer.

Furthermore, if the starting material is a mixture of methoxyphenol positional isomers, the resulting product will be a complex mixture of the corresponding propanol derivatives. Therefore, robust analytical methods are paramount for the quality control of such synthetic products.

Caption: Synthetic pathway often leading to isomeric mixtures.

Analytical Methodologies for Isomer Separation and Identification

The successful separation and identification of structural isomers require a combination of high-resolution chromatographic and spectroscopic techniques. Given the subtle differences in their physicochemical properties, a multi-faceted analytical approach is often necessary.

Chromatographic Separation: The First Line of Attack

Chromatography is an indispensable tool for the physical separation of isomeric compounds from a mixture.[8] The choice of chromatographic technique and conditions is critical for achieving baseline resolution.

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds.[9] For the analysis of methoxyphenoxy propanol isomers, derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve volatility and peak shape. The choice of the stationary phase is crucial; phases with different polarities can exploit subtle differences in the dipole moments and hydrogen bonding capabilities of the isomers.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for the separation of a wide range of compounds, including those that are not amenable to GC.[10] For aromatic positional isomers, reversed-phase HPLC is a common starting point. Columns with phenyl-based stationary phases can provide enhanced selectivity through π-π interactions between the stationary phase and the aromatic rings of the analytes.[11]

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Typical Stationary Phases | Polysiloxanes (e.g., DB-5, DB-Wax), liquid crystalline phases.[9] | C18, C8, Phenyl, Pentafluorophenyl (PFP).[11] |

| Typical Mobile Phases | Inert gases (e.g., He, N₂, H₂). | Mixtures of water with organic solvents (e.g., acetonitrile, methanol). |

| Advantages | High resolution, sensitive detectors (e.g., FID, MS). | Versatile, applicable to a wide range of compounds, non-destructive. |

| Considerations | Requires volatile and thermally stable analytes (or derivatives). | Solvent consumption, potentially lower resolution than capillary GC. |

Protocol: HPLC Separation of Positional Isomers

-

Column Selection: A Phenyl-Hexyl or PFP column is recommended to exploit π-π interactions for enhanced selectivity between aromatic positional isomers.[11]

-

Mobile Phase: A gradient elution starting with a higher proportion of water and gradually increasing the organic solvent (e.g., acetonitrile or methanol) content is often effective. A typical gradient might run from 30% to 70% acetonitrile over 20 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 275 nm) is suitable.

-

Temperature: Column temperature should be controlled (e.g., 30 °C) to ensure reproducible retention times.

Spectroscopic Identification: Unraveling the Molecular Structure

Once separated, or in some cases, for the analysis of the mixture itself, spectroscopic techniques provide detailed structural information to definitively identify each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers.[12]

-

¹H NMR: The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons are highly sensitive to their chemical environment.

-

Aromatic Protons: The splitting patterns of the aromatic protons are a clear indicator of the substitution pattern. For the para-isomer, a characteristic AA'BB' system (often appearing as two doublets) is expected. The ortho-isomer will show a more complex pattern, while the meta-isomer will exhibit a different set of multiplicities.[12]

-

Propanol Chain Protons: The chemical shifts of the protons on the carbon adjacent to the ether oxygen are typically found in the 3.4-4.5 ppm region.[13][14][15][16] The specific shifts and coupling patterns will differ between the 1-propanol and 2-propanol isomers. For example, the CH(OH) proton in 1-(4-methoxyphenoxy)-2-propanol will be a multiplet, while the CH₂(OH) protons in 2-(4-methoxyphenoxy)-1-propanol will have different chemical shifts and multiplicities.[17][18][19]

-

-

¹³C NMR: The number of unique carbon signals can help distinguish between isomers with different symmetries. For instance, the para-isomer will have fewer aromatic carbon signals than the ortho or meta isomers due to its higher symmetry. The chemical shifts of the carbons in the propanol chain will also be diagnostic. Carbons adjacent to the ether oxygen typically resonate in the 50-80 ppm range.[16]

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it is a powerful tool for isomer analysis.[8][20][21] While structural isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can be different. These differences arise from the different stabilities of the fragment ions that can be formed from each isomer. Soft ionization techniques can also be employed to minimize fragmentation and clearly show the molecular ion.[20]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. All isomers will show a broad O-H stretch around 3200-3600 cm⁻¹ and C-O stretching vibrations.[22] The "fingerprint region" (below 1500 cm⁻¹) will show unique patterns of bands for each isomer, which can be used for identification by comparison with reference spectra.

Self-Validating Experimental Workflow

To ensure the trustworthiness and accuracy of isomer identification, a self-validating workflow is essential. This involves the integration of multiple analytical techniques where the results from one technique corroborate the findings of another.

Caption: A self-validating workflow for isomer identification.

This integrated approach ensures that the structural assignment of each isomer is based on a convergence of evidence from multiple, independent analytical techniques, thereby upholding the principles of scientific integrity.

Conclusion

The structural isomers of 1-(4-Methoxyphenoxy)-2-propanol represent a common challenge in organic synthesis and pharmaceutical development. A thorough understanding of the potential isomeric forms and the application of a robust, multi-technique analytical strategy are essential for their unambiguous identification and characterization. By combining high-resolution chromatographic separation with detailed spectroscopic analysis, researchers can confidently navigate the complexities of this isomeric landscape, ensuring the quality, safety, and efficacy of their chemical entities.

References

- Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. (2017). Critical Reviews in Analytical Chemistry, 47(5), 438-453.

- HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. (2023). YouTube.

- Identification of proton environments and Low Resolution HNMR of isomers propan-1-ol & propan-2-ol. (2022). YouTube.

- Spectroscopy of Ethers. (2019). Chemistry LibreTexts.

- Spectroscopy of Ethers. (2020). Chemistry LibreTexts.

- 1-(3-Methoxyphenoxy)-2-propanol. TCI EUROPE N.V.

- 1-(2-Methoxyphenoxy)-2-propanol. Sigma-Aldrich.

- Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. (2017). Taylor & Francis Online.

- Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Compar

- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Technology Networks.

- 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-. (2024). Smolecule.

- Spectroscopy of Ethers. (2024). Chemistry LibreTexts.

- Spectroscopy of Ethers. (2023). OpenStax.

- 1-(3-METHOXYPHENOXY)-2-PROPANOL. Guidechem.

- HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. (2022). YouTube.

- Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv.

- Interstellar detection and chemical modeling of iso-propanol and its normal isomer. Astronomy & Astrophysics.

- 1-Chloro-3-(2-Methoxyphenoxy)Propan-2-Ol. SRIRAMCHEM.

- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar.

- 1-(3-Methoxyphenyl)propan-2-ol. PubChem.

- 1-(2-Methoxyphenoxy)-3-(4-nitrosopiperazin-1-yl)propan-2-ol.

- infrared spectrum of propan-1-ol. Doc Brown's Advanced Organic Chemistry.

- A Guide to Selective Columns for Isomer Separation. (2024).

- arom

- Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2.

- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.

- 1-(4-Methoxyphenoxy)-2-propanol. PubChem.

- 1-phenoxy-2-propanol. Sigma-Aldrich.

- 1-(3-METHOXYPHENOXY)-2-PROPANOL. ECHEMI.

- 1-(4-Methoxyphenyl)propan-2-ol. PubChem.

-

1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol. CAS Common Chemistry.

- Preparation method of intermediate for synthesizing anise camphor.

- (1s,2r)-1-(4-Hydroxy-3-Methoxyphenyl)-2-(2-Methoxyphenoxy)propane-1,3-Diol. PubChem.

- The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. (2025).

- Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.

- 2-(4-Methoxyphenoxy)-1-propanamine. Sigma-Aldrich.

- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol. PubChem.

- 1-(4-Phenoxyphenoxy)-2-propanol. PubChem.

- SODIUM 2-(4-METHOXYPHENOXY)

- Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.

- 2-(4-Methoxyphenoxy)propanoic acid. PubChem.

- Sodium 2-(4-methoxyphenoxy)propanoic acid. Santa Cruz Biotechnology.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Methoxyphenoxy)-2-propanol | 382141-68-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 1-(3-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 12499852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

- 9. vurup.sk [vurup.sk]

- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 11. welch-us.com [welch-us.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

spectroscopic data for "1-(4-Methoxyphenoxy)-2-propanol"

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxyphenoxy)-2-propanol

Introduction

In the fields of medicinal chemistry, materials science, and drug development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. 1-(4-Methoxyphenoxy)-2-propanol is a molecule possessing key functional groups—an aryl ether, a secondary alcohol, and a methoxy moiety—that make it a valuable building block or research compound. Its proper identification and purity assessment rely critically on a multi-faceted analytical approach. This guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed for researchers and professionals, offering insights into the causal relationships between the molecular structure and its spectral output. The protocols and interpretations described herein are grounded in established principles to ensure a self-validating analytical workflow. While a complete, publicly archived, and fully assigned experimental dataset for this specific molecule is not consistently available, this guide synthesizes data from close structural analogs and predictive models to present a robust and reliable spectroscopic profile.

Molecular Structure and Key Features

To interpret spectroscopic data, one must first understand the molecule's architecture. 1-(4-Methoxyphenoxy)-2-propanol (C₁₀H₁₄O₃, Molecular Weight: 182.22 g/mol ) contains several distinct features that will give rise to characteristic signals.[1]

-

p-Disubstituted Aromatic Ring: A benzene ring substituted at positions 1 and 4. This symmetry will simplify the aromatic region of the NMR spectra.

-

Aryl Ether Linkage: The C-O-C bond connecting the aromatic ring to the propanol sidechain.

-

Secondary Alcohol: A hydroxyl (-OH) group on a carbon atom that is bonded to two other carbons. This is a site for hydrogen bonding and specific IR absorptions.

-

Chiral Center: The carbon atom bearing the hydroxyl group (C2 of the propanol chain) is a stereocenter, meaning the adjacent methylene protons (C1) are diastereotopic.

-

Methoxy Group: The -OCH₃ group on the aromatic ring.

These features are visualized below, with atoms numbered for subsequent NMR assignment discussions.

Caption: Structure of 1-(4-Methoxyphenoxy)-2-propanol with atom numbering.

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The spectrum provides information on the electronic environment of protons (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Predicted ¹H NMR Data and Interpretation

The expected ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals corresponding to each unique proton environment.

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hd (C3-H ₃) | ~1.25 | Doublet (d) | 3H | Aliphatic methyl group split by the single adjacent proton (Hc). |

| -OH | ~2.0 - 3.0 | Broad Singlet (br s) | 1H | Exchangeable proton of the secondary alcohol; signal can be broad and its position is concentration/temperature dependent. |

| Hg (C10-H ₃) | ~3.78 | Singlet (s) | 3H | Protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. |

| Ha, Hb (C1-H ₂) | ~3.85 - 3.95 | Doublet of Doublets (dd) each | 2H | These methylene protons are diastereotopic due to the adjacent C2 stereocenter. They couple with Hc and with each other (geminal coupling), resulting in complex multiplets. |

| Hc (C2-H ) | ~4.15 | Multiplet (m) | 1H | This methine proton is coupled to the three Hd protons and the two C1 protons (Ha, Hb), resulting in a complex multiplet. Its position is downfield due to the adjacent hydroxyl and ether oxygen. |

| He, He', Hf, Hf' (Ar-H ) | ~6.88 | AA'BB' System | 4H | The p-disubstituted ring creates a symmetrical pattern. The two protons ortho to the methoxy group (He, He') and the two protons ortho to the phenoxy group (Hf, Hf') will appear as two distinct doublets. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8 to 16 scans for a sample of this concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.

Visualization of Proton Environments

The following diagram illustrates the key proton groups and their connectivity, which dictates the spin-spin coupling patterns observed in the ¹H NMR spectrum.

Caption: Key proton environments and their coupling relationships.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom produces a single sharp peak.

Predicted ¹³C NMR Data and Interpretation

Based on the structure, 10 distinct signals are expected in the ¹³C NMR spectrum.

| Atom Label | Predicted Shift (δ, ppm) | Rationale |

| C3 | ~18.5 | Aliphatic methyl carbon. |

| C10 | ~55.7 | Methoxy carbon, shielded by the directly attached oxygen. |

| C2 | ~68.0 | Methine carbon bearing the hydroxyl group, deshielded by oxygen. |

| C1 | ~72.0 | Methylene carbon attached to the phenoxy oxygen, strongly deshielded. |

| C6, C8 | ~114.5 | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect. |

| C5, C9 | ~115.5 | Aromatic carbons ortho to the phenoxy linkage. |

| C4 | ~151.0 | Ipso-carbon attached to the propoxy sidechain. |

| C7 | ~154.0 | Ipso-carbon attached to the electron-donating methoxy group. |

Note: Aromatic carbon shifts are predictions and can vary. Advanced techniques like DEPT-135 would show C3 and C10 as positive peaks, C1 as a negative peak, and C2, C5, C6, C8, C9 as positive peaks, while the quaternary carbons C4 and C7 would be absent.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Lock and shim the spectrometer as for the proton experiment.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 128 to 1024 scans, depending on sample concentration, as the ¹³C signal is inherently weak.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of ~1-2 Hz. Phase correct the spectrum and reference it to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for rapidly confirming the presence of key molecular features.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H stretch | Secondary Alcohol |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2980 - 2850 | Medium-Strong | C-H stretch | Aliphatic C-H (CH, CH₂, CH₃) |

| 1600, 1500 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1250 - 1230 | Strong | C-O stretch | Aryl-Alkyl Ether (asymmetric) |

| 1180 - 1050 | Strong | C-O stretch | Secondary Alcohol |

| 1040 - 1020 | Strong | C-O stretch | Aryl-Alkyl Ether (symmetric) |

Experimental Protocol: FT-IR (ATR) Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a molecule like 1-(4-Methoxyphenoxy)-2-propanol, Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted Fragmentation Pattern

The molecular ion (M⁺) is expected at m/z 182. The fragmentation is dictated by the cleavage of bonds adjacent to the oxygen atoms to form stable carbocations or radical cations.

| m/z Value | Proposed Fragment Ion | Rationale |

| 182 | [C₁₀H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 124 | [C₇H₈O₂]⁺ | Cleavage of the C1-C2 bond, forming the stable 4-methoxyphenoxy-methyl radical cation. |

| 123 | [C₇H₇O₂]⁺ | Loss of a hydrogen atom from the m/z 124 fragment. This is a very common and stable fragment for methoxy-substituted benzyl/phenyl ethers. |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage between the C1-O bond, forming the [HO-CH(CH₃)]⁺ ion. |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage between the C2-C3 bond with rearrangement, or cleavage of the C1-C2 bond with charge retention on the propanol fragment. |

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways under electron ionization.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

-

Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Mass Analyzer: Scan mode, from m/z 40 to 450.

-

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a library database (e.g., NIST) for confirmation if available.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of all data points.

-

MS establishes the molecular weight (182 g/mol ).

-

IR confirms the presence of hydroxyl, ether, and aromatic functional groups.

-

¹³C NMR confirms the presence of 10 unique carbon environments, consistent with the proposed structure.

-

¹H NMR provides the final, detailed confirmation, showing the correct number of protons in each distinct environment and, crucially, the connectivity between them through spin-spin coupling (e.g., the link between the C1 methylene, C2 methine, and C3 methyl groups).

Together, these techniques provide a comprehensive and definitive spectroscopic fingerprint for 1-(4-Methoxyphenoxy)-2-propanol. This guide establishes a rigorous framework for the analysis of this compound, ensuring high confidence in its structural identity for all research, development, and quality control applications.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-propanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved January 21, 2026, from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 21, 2026, from [Link]

Sources

In-depth Technical Guide on the Safety and Handling of 1-(4-Methoxyphenoxy)-2-propanol

Disclaimer: A comprehensive and definitive safety and handling guide for "1-(4-Methoxyphenoxy)-2-propanol" cannot be fully compiled at this time due to the limited availability of specific and authoritative safety data, such as a formal Safety Data Sheet (SDS) or extensive toxicological studies for this particular chemical compound. The information presented herein is assembled from available chemical databases and data for structurally related compounds. This guide should be used for informational purposes only and as a supplement to, not a replacement for, a manufacturer- or supplier-provided SDS. All laboratory work should be conducted by trained professionals who can perform a thorough risk assessment based on the most current and specific safety information available.

Introduction and Chemical Identity

1-(4-Methoxyphenoxy)-2-propanol is a chemical compound with the molecular formula C10H14O3.[1] It is identified by the CAS Number 42900-54-9.[1] Due to its structure, which includes an ether and a secondary alcohol functional group, it is expected to have solvent properties and may be used as an intermediate in chemical synthesis.[2][3] The lack of comprehensive safety data necessitates a cautious approach to its handling, storage, and disposal.

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(4-methoxyphenoxy)propan-2-ol[1] |

| CAS Number | 42900-54-9[1] |

| Molecular Formula | C10H14O3[1] |

| Molecular Weight | 182.22 g/mol [1] |

Hazard Identification and Classification

It is critical to understand that this information is for a different, albeit structurally related, compound and must be interpreted with extreme caution. The actual hazards of 1-(4-Methoxyphenoxy)-2-propanol may differ.

GHS Hazard Classification for the Structurally Similar Compound 1-(4-methoxyphenyl)propan-2-ol: [4]

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Based on this, it is prudent to handle 1-(4-Methoxyphenoxy)-2-propanol as a substance that is potentially harmful if swallowed, and an irritant to the skin, eyes, and respiratory system until specific data becomes available.

Risk Management and Control Measures

A conservative approach to risk management is essential when handling chemicals with incomplete safety data. The hierarchy of controls should be strictly followed to minimize potential exposure.

Caption: Hierarchy of controls for managing risks associated with 1-(4-Methoxyphenoxy)-2-propanol.

Engineering Controls

-

Ventilation: All handling of 1-(4-Methoxyphenoxy)-2-propanol should be conducted in a well-ventilated area.[3] A chemical fume hood is strongly recommended to minimize inhalation exposure.[5]

-

Containment: For procedures with a higher risk of aerosol generation, a glove box may be necessary.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical, including handling, storage, and waste disposal.

-

Training: Ensure all personnel are trained on the potential hazards and the specific SOPs for 1-(4-Methoxyphenoxy)-2-propanol.

-

Access Restriction: Limit access to areas where this chemical is handled and stored to authorized personnel only.

Personal Protective Equipment (PPE)

Given the lack of specific data, robust PPE is mandatory.

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn.[5]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. The specific type of glove material should be selected based on the manufacturer's compatibility data for similar solvents or through specific testing.[3] Always inspect gloves before use.[3]

-

Protective Clothing: A flame-resistant lab coat and additional protective clothing should be worn to prevent skin contact.[3]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Emergency Procedures

In the absence of specific data, the following general emergency procedures for handling similar chemical compounds should be followed.

Caption: General emergency response workflow for exposure to 1-(4-Methoxyphenoxy)-2-propanol.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: The flammability of this compound is unknown. However, like many organic compounds, it may produce toxic gases such as carbon monoxide and carbon dioxide upon combustion.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.3. Ensure adequate ventilation and remove all sources of ignition.[3]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3][6]

-

Containment and Cleanup: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[6][7] Collect the absorbed material into a suitable, labeled container for disposal.[6][7]

Handling and Storage

Caption: Lifecycle management for 1-(4-Methoxyphenoxy)-2-propanol, from procurement to disposal.

Safe Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3][5]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing vapors or mist.[6]

-

Use non-sparking tools and take precautionary measures against static discharge, as the flammability is unknown.[2][3]

-

Wash hands thoroughly after handling.[6]

Safe Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from heat, sparks, open flames, and other potential ignition sources.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

Toxicological Information

There is no specific toxicological data available for 1-(4-Methoxyphenoxy)-2-propanol in the searched resources. Based on the GHS classification of a similar compound, potential health effects could include:

-

Acute Toxicity: May be harmful if swallowed.[4]

-

Skin Irritation: May cause skin irritation.[4]

-

Eye Irritation: May cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory tract irritation.[4]

-

Chronic Effects: Unknown.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Unknown.

A thorough toxicological assessment is required for a complete understanding of the health hazards of this compound.

Conclusion and Recommendations

The safe handling of 1-(4-Methoxyphenoxy)-2-propanol is challenging due to the lack of comprehensive safety and toxicological data. It is imperative for researchers, scientists, and drug development professionals to:

-